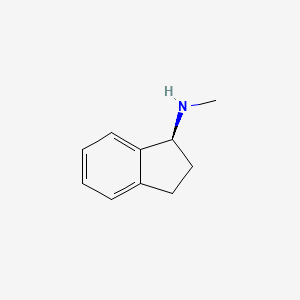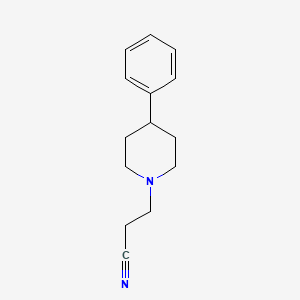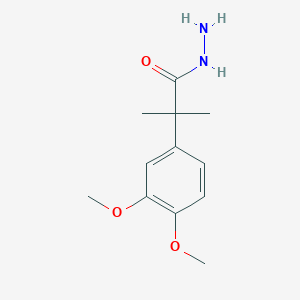
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
Descripción general
Descripción
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE is a chiral amine compound with a unique structure that includes an indane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE typically involves the reduction of the corresponding ketone, followed by methylation of the resulting amine. One common method includes the use of sodium borohydride (NaBH4) for the reduction step, followed by methylation using methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, which are scalable and efficient. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation of the ketone intermediate to the desired amine.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of (S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE: The enantiomer of the compound, which may have different biological activity and properties.
N-METHYL-INDAN-1-AMINE: A structurally similar compound with a different substitution pattern.
2,3-DIHYDRO-1H-INDEN-1-AMINE: The non-methylated analog of the compound.
Uniqueness
(S)-N-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(1S)-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3/t10-/m0/s1 |
Clave InChI |
AIXUYZODYPPNAV-JTQLQIEISA-N |
SMILES isomérico |
CN[C@H]1CCC2=CC=CC=C12 |
SMILES canónico |
CNC1CCC2=CC=CC=C12 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Chloro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B8524179.png)


![6-Chloro-N-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8524205.png)
